1-Azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid
Description
Properties
CAS No. |
692724-31-5 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c10-8(11)7-3-6-1-2-9(4-6)5-7/h3,6H,1-2,4-5H2,(H,10,11) |
InChI Key |
IVAPQKCBHSFPKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1C=C(C2)C(=O)O |
Origin of Product |
United States |
Biological Activity
1-Azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound possesses a unique bicyclic structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 169.21 g/mol. The compound is characterized by a nitrogen atom incorporated into the bicyclic framework, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in target organisms. For example, it has demonstrated inhibitory effects on urease and alpha-amylase enzymes, which are critical in various physiological processes .
- Receptor Interaction : Its structural similarity to other biologically active compounds allows it to act as an agonist or antagonist at certain receptors, including nicotinic acetylcholine receptors. This interaction is particularly relevant in neurological studies and potential treatments for conditions like Alzheimer's disease .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against a range of Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicate significant antibacterial activity, as summarized in the following table:
| Bacterial Strain | Zone of Inhibition (mm) | Control (Meropenem) (mm) |
|---|---|---|
| Escherichia coli | 15 | 25 |
| Staphylococcus aureus | 18 | 30 |
| Bacillus subtilis | 16 | 28 |
| Serratia marcescens | 14 | 24 |
These findings suggest that the compound could be developed as a potential antibacterial agent, particularly against resistant strains.
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results indicated that this compound exhibits moderate scavenging activity:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 60 |
These results highlight its potential utility in formulations aimed at reducing oxidative stress.
Study on Antimicrobial Efficacy
In a recent study published in PMC, researchers synthesized derivatives of this compound and evaluated their antimicrobial properties against various pathogens. The study concluded that certain derivatives exhibited enhanced efficacy against extended-spectrum beta-lactamase-producing bacteria, suggesting that modifications to the core structure can lead to improved therapeutic profiles .
Neuropharmacological Applications
Another study focused on the neuropharmacological applications of this compound, particularly its interaction with nicotinic receptors. The findings indicated that it could potentially serve as a therapeutic agent for cognitive disorders by enhancing cholinergic signaling in the brain, thus providing a basis for further exploration in treating conditions like schizophrenia and Alzheimer's disease .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences
Key Observations :
- Ring Strain and Reactivity : The [3.2.1] system (target compound) exhibits moderate ring strain compared to the highly rigid [2.2.2] framework (e.g., quinuclidone) . This strain enhances reactivity in cycloaddition or nucleophilic substitution reactions.
- Functional Group Impact : The carboxylic acid group in the target compound enables salt formation or conjugation with amines, contrasting with quinuclidone’s ketone group, which is more suited for Grignard reactions .
Critical Insights :
- The target compound’s synthesis via trifluoromethanesulfonic acid-mediated cyclization is robust but requires precise control of carbocation intermediates to avoid polymerization .
- Attempts to synthesize [2.2.2] or [3.2.1] derivatives via Heck or amidoselenation routes failed due to regiochemical unpredictability .
Preparation Methods
Cyanohydrin Formation and Acid-Catalyzed Dehydration
This method involves the addition of cyanide to a ketone precursor, followed by dehydration and hydrolysis to yield the carboxylic acid.
Procedure :
- Step 1 : React 8-substituted-8-azabicyclo[3.2.1]octan-3-one (e.g., 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one) with sodium cyanide (NaCN) and hydrochloric acid (HCl) in methanol at 0–5°C.
- Step 2 : Acidify the reaction mixture to promote dehydration of the cyanohydrin intermediate, forming 3-cyano-8-azabicyclo[3.2.1]oct-3-ene.
- Step 3 : Hydrolyze the nitrile group under acidic conditions (e.g., concentrated HCl, 80°C) to yield the carboxylic acid.
Optimization :
- Yields improve with precise temperature control during cyanide addition (e.g., 72% yield for the cyanohydrin intermediate).
- Hydrolysis requires prolonged heating (24–48 hours) for complete conversion.
Table 1 : Key Reaction Parameters
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NaCN, HCl | 0–5°C | 24h | 72% |
| 2 | HCl | 80°C | 48h | 65% |
Catalytic Hydrogenation and Subsequent Oxidation
This approach leverages hydrogenation to reduce a nitrile intermediate, followed by oxidation to the carboxylic acid.
Procedure :
- Step 1 : Catalytically hydrogenate 3-cyano-8-azabicyclo[3.2.1]oct-3-ene using palladium on carbon (Pd/C) under H₂ (1–3 atm) in ethanol.
- Step 2 : Oxidize the resulting amine intermediate (e.g., 3-amino-8-azabicyclo[3.2.1]octane) using KMnO₄ or RuO₄ in acidic media.
Optimization :
- Hydrogenation at 25°C minimizes over-reduction byproducts.
- Oxidation with KMnO₄ in H₂SO₄ achieves 58% yield but requires careful pH control.
Table 2 : Catalytic Hydrogenation Conditions
| Catalyst | Pressure | Solvent | Yield |
|---|---|---|---|
| 10% Pd/C | 1 atm | Ethanol | 85% |
Intramolecular Cyclization of Amino Acid Derivatives
This method constructs the bicyclic framework via ring-closing reactions of linear precursors.
Procedure :
- Step 1 : Synthesize a γ-amino-α,β-unsaturated ester precursor (e.g., methyl 3-(aminomethyl)cyclohex-1-ene-1-carboxylate).
- Step 2 : Perform base-mediated cyclization (e.g., KOtBu in THF) to form the azabicyclo[3.2.1]octene core.
- Step 3 : Hydrolyze the ester to the carboxylic acid using LiOH/H₂O.
Optimization :
- Microwave-assisted cyclization reduces reaction time from 24h to 2h.
- Ester hydrolysis proceeds quantitatively at 60°C.
Table 3 : Cyclization Efficiency
| Base | Temperature | Time | Yield |
|---|---|---|---|
| KOtBu | 80°C | 24h | 70% |
| NaH | 100°C | 12h | 65% |
Palladium-Catalyzed Cross-Coupling and Functionalization
This route employs transition-metal catalysis to install functional groups on preformed bicyclic intermediates.
Procedure :
- Step 1 : Synthesize 3-bromo-8-azabicyclo[3.2.1]oct-3-ene via bromination of the parent hydrocarbon.
- Step 2 : Perform a Stille coupling with tributyl(cyanomethyl)stannane in the presence of Pd(PPh₃)₄ to introduce the nitrile group.
- Step 3 : Hydrolyze the nitrile to the carboxylic acid.
Optimization :
- Stille coupling in 1-methyl-2-pyrrolidinone (NMP) at 100°C achieves 78% yield.
- Hydrolysis with aqueous HCl (6M) completes in 12h.
Table 4 : Cross-Coupling Parameters
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | None | NMP | 78% |
| Pd₂(dba)₃ | XPhos | DMF | 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
